4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

The compound 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile (CAS 866143-57-9) is a 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative. This scaffold has been identified as a new chemotype for p38α MAP kinase inhibition, with certain analogues achieving IC₅₀ values as low as 0.07 µM , and has also demonstrated phosphodiesterase 3 (PDE3) inhibition and antiproliferative activity against HT-29 colon adenocarcinoma cells.

Molecular Formula C18H10ClFN2O
Molecular Weight 324.74
CAS No. 866143-57-9
Cat. No. B2592582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
CAS866143-57-9
Molecular FormulaC18H10ClFN2O
Molecular Weight324.74
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)F
InChIInChI=1S/C18H10ClFN2O/c19-13-5-1-11(2-6-13)15-9-17(22-18(23)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H,22,23)
InChIKeyGRSMFZMBUBGBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866143-57-9 | 4-(4-Chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile – Core Scaffold & Known Pharmacological Relevance


The compound 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile (CAS 866143-57-9) is a 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative [1]. This scaffold has been identified as a new chemotype for p38α MAP kinase inhibition, with certain analogues achieving IC₅₀ values as low as 0.07 µM [2], and has also demonstrated phosphodiesterase 3 (PDE3) inhibition and antiproliferative activity against HT-29 colon adenocarcinoma cells [3]. The presence of both electron-withdrawing chloro and fluoro substituents on the pendant aryl rings differentiates this compound from the unsubstituted diphenyl parent and other mono-substituted analogues, potentially modulating electronic properties relevant to target binding.

866143-57-9 – Why Close 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogs Cannot Be Simply Interchanged


Within the 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile series, seemingly minor changes in the aryl substitution pattern can drastically alter biological activity. In the PDE3 inhibitor series reported by Abadi et al., a para-bromo substituent on the 6-phenyl ring conferred selective PDE3 inhibition (IC₅₀ 27 µM) while the unsubstituted or differently substituted analogues were inactive [1]. Similarly, for p38α MAP kinase inhibition, the nature and position of aryl substituents governed IC₅₀ values spanning more than two orders of magnitude (0.07 µM to >10 µM) [2]. The specific combination of a 4-chlorophenyl group at C4 and a 4-fluorophenyl group at C6 generates a unique electronic and steric profile that is not replicated by the 4,6-diphenyl parent (CAS 16232-42-1), the 4-chloro-6-phenyl congener, or the 4-phenyl-6-fluoro congener. Consequently, procurement of the precise substitution pattern is mandatory for reproducing published structure-activity relationships or for structure-based design campaigns where halogen bonding or dipolar interactions are being exploited.

866143-57-9 – Quantitative Differentiation Evidence Against Closest Analogs


Computed LogP Partitioning: 866143-57-9 vs. Unsubstituted 4,6-Diphenyl Parent

The compound 866143-57-9 possesses a computed XLogP3-AA of 3.7, compared to an XLogP3-AA of approximately 3.2 for the unsubstituted 4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (PubChem CID 327471) [1]. The increase of ∼0.5 log units is driven by the introduction of the halogen substituents and may influence membrane permeability, non-specific protein binding, and solubility in assay-relevant media.

Lipophilicity Drug-likeness Physicochemical profiling

Purity Benchmark: Chemscene Lot ≥98% vs. AKSci Specification of 95%

Commercially, two primary sources list CAS 866143-57-9: Chemscene specifies a minimum purity of ≥98% under catalog CS-0588944, whereas AKSci lists 95% as the minimum purity specification for catalog 8828CF . For applications requiring high fidelity in dose-response or structural studies, the 3% absolute purity difference reduces the maximum possible impurity burden from 5% to 2%, which can be critical when impurities possess off-target biological activity or interfere with crystallization.

Chemical purity Quality control Procurement specification

Scaffold Potency Range: p38α MAP Kinase Inhibition in the 4,6-Diaryl Series

The 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has been validated as a p38α MAP kinase inhibitor chemotype. In the foundational study by Serry et al., several analogues demonstrated IC₅₀ values between 0.07 µM and >10 µM [1]. Although the specific IC₅₀ of 866143-57-9 has not been reported in the public domain, the scaffold itself provides a starting point for p38α inhibitor development, and the 4-chloro/4-fluoro substitution pattern represents a rationally designed variation within the explored SAR space where electronic modulation of the aryl rings was found to be a key potency determinant.

Kinase inhibition p38α MAP kinase Inflammation

PDE3A Inhibitory Activity and HT-29 Antiproliferative Effect: Class-Level Evidence with Halogen-Dependent SAR

Abadi et al. (2009) reported that 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles possess PDE3A inhibitory activity and antiproliferative effects on HT-29 colon adenocarcinoma cells. The most potent PDE3A inhibitor in the series (6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino derivative) exhibited an IC₅₀ of 27 µM, while the most active antiproliferative congener (6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino derivative) showed an IC₅₀ of 3 µM against HT-29 [1]. The study established that the electronic nature of the para-substituent on the 6-aryl ring is a critical determinant of PDE3A binding, with halogen atoms playing a key role. Compound 866143-57-9 incorporates a para-fluoro substituent on the 6-phenyl ring, a halogen that has been associated with favorable target interactions in this series.

PDE3 inhibition Anticancer Colon adenocarcinoma

Synthetic Accessibility: Multi-Component One-Pot Protocol Yielding >80% for Analogous 4,6-Diaryl Derivatives

The generic scaffold is accessible via a four-component, one-pot condensation of an acetophenone, an aromatic aldehyde, ammonium acetate, and ethyl cyanoacetate or malononitrile. Serry et al. reported yields in the range of 80–92% for a library of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles [1]. While the specific yield for 866143-57-9 from 4-fluoroacetophenone and 4-chlorobenzaldehyde has not been published, the reaction conditions are robust and solvent-free variants have been described, suggesting that this compound can be prepared efficiently for scale-up or in-house synthesis [2].

Synthetic chemistry Green chemistry Multicomponent reaction

866143-57-9 – Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Halogen-Scanning SAR Libraries Targeting p38α MAP Kinase or PDE3

The documented sensitivity of p38α MAP kinase and PDE3A inhibition to para-substituent electronics [1][2] makes 866143-57-9 a valuable entry for systematic halogen-scanning libraries. Its combined 4-Cl/4-F pattern permits exploration of both σ (inductive) and π (hydrophobic) contributions, serving as a direct comparator to the 4,6-diphenyl, 4-Cl-6-phenyl, and 4-F-6-phenyl analogues for building quantitative structure-activity relationships (QSAR).

Biophysical Assays: Fluorescence Polarization or Thermal Shift Screening with Higher-Purity Material

For fluorescence polarization, differential scanning fluorimetry, or surface plasmon resonance experiments where ligand purity ≥98% is required to avoid artifact from fluorescent or aggregating impurities, procurement of the ≥98% purity grade is recommended. The 3% purity advantage over the 95% grade reduces the risk of false positives in fragment-based or high-concentration screening campaigns.

Synthetic Methodology Development: Pilot-Scale Multicomponent Reaction Optimization

The established solvent-free or ethanol-based one-pot protocol for 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles [1] can be directly applied to 866143-57-9 synthesis. Process chemistry groups seeking to demonstrate the scalability of the multicomponent approach can use this compound as a representative substrate, with the known class yields (80–92%) serving as a benchmark for reaction optimization studies.

Computational Chemistry: Halogen-Bonding and Electrostatic Potential Surface Analysis

The combination of a chlorine atom (σ-hole donor) and a fluorine atom (strong dipole) on a rigid, conjugated pyridone scaffold makes 866143-57-9 an ideal probe molecule for computational studies of halogen bonding. The computed XLogP of 3.7 and the well-defined molecular geometry [3] support its use in molecular docking or molecular dynamics simulations aimed at understanding halogen-protein interactions in kinase or PDE binding sites.

Quote Request

Request a Quote for 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.